Fmoc-3-(3-pyridyl)-L-alanine

Catalog No.
S726296
CAS No.
175453-07-3
M.F
C23H20N2O4
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-3-(3-pyridyl)-L-alanine

CAS Number

175453-07-3

Product Name

Fmoc-3-(3-pyridyl)-L-alanine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1

InChI Key

JQLPMTXRCLXOJO-NRFANRHFSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CC=C4)C(=O)O

Peptide Synthesis

Fmoc-3-(3-pyridyl)-L-alanine serves as a valuable building block in peptide synthesis due to its unique properties:

  • Improved solubility: The presence of the pyridyl group enhances the molecule's water solubility compared to its natural counterpart, L-phenylalanine. This property is particularly advantageous when synthesizing peptides with poor aqueous solubility, facilitating their handling and purification during the synthesis process [].
  • Bioorthogonal functionality: The pyridyl group offers a bioorthogonal functional handle, meaning it can be selectively modified or conjugated with other molecules without affecting other functional groups present in the peptide. This allows for the creation of targeted peptides with specific functionalities, such as attaching fluorescent labels for visualization or attaching therapeutic moieties for drug delivery applications [].

These attributes make Fmoc-3-(3-pyridyl)-L-alanine a valuable tool for researchers studying protein-protein interactions, designing novel peptide-based drugs, and developing functional biomaterials.

Beyond Peptide Synthesis

Beyond its role in peptide synthesis, Fmoc-3-(3-pyridyl)-L-alanine also finds applications in other areas of scientific research:

  • Development of fluorescent probes: The pyridyl group can be used to create fluorescent probes for various biological applications. By attaching a fluorophore to the pyridyl group, researchers can develop probes for specific enzymes, proteins, or cellular environments, enabling the visualization and study of biological processes [].
  • Solid-phase organic synthesis: The pyridyl group can be utilized in solid-phase organic synthesis as a linker or directing group. This allows for the selective modification and manipulation of organic molecules during the synthesis process [].

Fmoc-3-(3-pyridyl)-L-alanine is a non-natural amino acid derivative that plays a significant role in peptide synthesis. It consists of the standard amino acid L-alanine, modified with a 3-pyridyl group attached to the β-carbon and protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position. This structure enhances its utility in solid-phase peptide synthesis by allowing for selective reactions while maintaining the integrity of the amino acid during the synthesis process . The compound's molecular formula is C23H20N2O4, and its molecular weight is approximately 388.42 g/mol .

  • No comprehensive safety information is publicly available for Fmoc-3-Pal.
  • As a general precaution, handling any chemical compound requires following proper laboratory safety protocols, including wearing appropriate personal protective equipment (PPE) [].

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions (typically using piperidine), allowing the amino group to participate in further peptide bond formation.
  • Coupling Reactions: It can react with carboxylic acids or activated esters to form peptide bonds, facilitating the assembly of complex peptides.
  • Metal Coordination: The 3-pyridyl group allows for coordination with metal ions, which can be exploited in various biochemical applications, including catalysis and sensing.

The synthesis of Fmoc-3-(3-pyridyl)-L-alanine typically involves several key steps:

  • Protection of L-Alanine: The amino group of L-alanine is first protected using the Fmoc group.
  • Introduction of the 3-Pyridyl Group: The β-carbon is then modified to introduce the 3-pyridyl substituent. This can be achieved through various methods, including alkylation or coupling reactions with pyridine derivatives.
  • Purification: The final product is purified using techniques such as chromatography to obtain high purity suitable for peptide synthesis.

Fmoc-3-(3-pyridyl)-L-alanine is widely used in:

  • Peptide Synthesis: As a building block in solid-phase peptide synthesis, it allows for the incorporation of unique functionalities into peptides.
  • Drug Development: Its ability to chelate metals and interact with biological systems makes it a candidate for drug design and development.
  • Bioconjugation: It can be utilized in linking biomolecules due to its reactive functional groups .

Several compounds share structural similarities with Fmoc-3-(3-pyridyl)-L-alanine, each offering unique properties:

CompoundStructure FeaturesUnique Properties
Fmoc-3-(4-pyridyl)-L-alanineSimilar structure but with a 4-pyridyl groupDifferent electronic properties due to pyridine position
Fmoc-L-alanineStandard L-alanine with an Fmoc protectionLacks the pyridyl group, limiting metal coordination
Fmoc-β-(2-thienyl)-L-alanineContains a thiophene ring instead of pyridineOffers different reactivity and potential applications

These compounds highlight the versatility and specificity that modifications can impart on amino acid derivatives, emphasizing the unique role of Fmoc-3-(3-pyridyl)-L-alanine in synthetic chemistry and biochemistry .

XLogP3

3.6

Sequence

X

Dates

Modify: 2023-08-15

Explore Compound Types